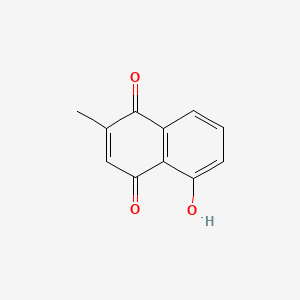
Patent
US08883856B2
Procedure details


Eppendorf tubes containing either 25 mg of CPPD or 1 uM fMLP (with 0.5 uM cytochalasin B) were maintained at 37° C. To the tubes were added 0.5 mL of cells at 37° C. followed by shaking to initiate the reactions. At appropriate times, tubes were centrifuged at 10,000× g for 10 s and 0.4 mL of supernatant was stored at −20° C. for later assay. Myeloperoxidase (MPO) activity was measured by the increase in absorbance at 450 nm that accompanies the oxidation of o-dianisidine. Dianisidine (7.8 mg) was dissolved in 100 mL of 0.1 M citrate buffer, pH 5.5 and to a 1 mL cuvette were added 0.89 mL of the dianisidine solution, followed by 50 mL of 1% Triton X 100, 10 mL of 0.05% hydrogen peroxide and 50 mL of crystal-cell supernatant. MPO activity was determined from the change in absorbance (450 nm) per minute, (ΔA450), using the following relationship: Dianisidine oxidation (nmol/min)=50 ΔA450
Name
fMLP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






[Compound]
Name
crystal-cell
Quantity
50 mL
Type
reactant
Reaction Step Six


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2](C[C@H](NC([C@@H](NC=O)CCSC)=O)C(N[C@H](C(O)=O)CC1C=CC=CC=1)=O)[CH3:3].CO[C:33]1C=C(C2C=CC(N)=C(OC)C=2)C=C[C:34]=1N.[OH:49]O.[C:51]([O-:63])(=O)[CH2:52][C:53]([CH2:58][C:59]([O-])=O)([C:55]([O-:57])=O)O>>[CH3:33][C:34]1[C:51](=[O:63])[C:52]2[CH:1]=[CH:2][CH:3]=[C:55]([OH:57])[C:53]=2[C:58](=[O:49])[CH:59]=1
|
Inputs


Step One
|
Name
|
fMLP
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
|
Step Three
|
Name
|
|
|
Quantity
|
7.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
0.89 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Six
[Compound]
|
Name
|
crystal-cell
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
37 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by shaking
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the tubes were added 0.5 mL of cells at 37° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was stored at −20° C. for later assay
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
increase in absorbance at 450 nm that
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
